2,3-Di-O-acetyl-4,6-dideoxy-a-D-glucopyranosyl trichloroacetimidate

Description

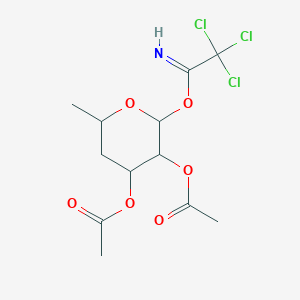

2,3-Di-O-acetyl-4,6-dideoxy-α-D-glucopyranosyl trichloroacetimidate is a specialized glycosyl donor used in stereoselective glycosylation reactions. Its structure features acetyl protecting groups at the C-2 and C-3 positions, while the C-4 and C-6 hydroxyl groups are replaced with hydrogen atoms (deoxygenated). The α-configuration of the trichloroacetimidate leaving group ensures predictable stereochemical outcomes in glycosidic bond formation. This compound is particularly valuable in synthesizing complex oligosaccharides and glycoconjugates where reduced steric hindrance and modified reactivity are required .

Properties

Molecular Formula |

C12H16Cl3NO6 |

|---|---|

Molecular Weight |

376.6 g/mol |

IUPAC Name |

[3-acetyloxy-6-methyl-2-(2,2,2-trichloroethanimidoyl)oxyoxan-4-yl] acetate |

InChI |

InChI=1S/C12H16Cl3NO6/c1-5-4-8(20-6(2)17)9(21-7(3)18)10(19-5)22-11(16)12(13,14)15/h5,8-10,16H,4H2,1-3H3 |

InChI Key |

SYKYUESDKTZQFE-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(C(C(O1)OC(=N)C(Cl)(Cl)Cl)OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Starting Material Selection and Initial Protection

The synthesis begins with methyl α-D-glucopyranoside, a cost-effective precursor. Initial protection involves:

Deoxygenation at C4 and C6

Deoxygenation is achieved via a two-step radical-based elimination:

-

Radical generation : Treat the benzylidene-protected intermediate with thiocarbonyl diimidazole (TCDI) in THF to form a 4,6-bis(imidazolylthiocarbonyl) derivative.

-

Radical reduction : React with tri-n-butyltin hydride (Bu3SnH) and azobisisobutyronitrile (AIBN) under reflux. The C4 and C6 positions undergo hydrogen abstraction, leading to elimination and formation of a 4,6-dideoxy structure.

Acetylation at C2 and C3

Selective acetylation ensures only C2 and C3 hydroxyls are protected:

Anomeric Activation via Trichloroacetimidate Formation

The final step activates the anomeric center for glycosylation:

-

Deprotection of benzylidene : Hydrolyze the benzylidene group using 80% acetic acid at 50°C for 3 hours to expose the anomeric hydroxyl.

-

Trichloroacetimidate coupling : React the free anomeric hydroxyl with trichloroacetonitrile (Cl3CCN) and potassium carbonate in dichloromethane. This forms the trichloroacetimidate leaving group.

Reaction Optimization and Challenges

Regioselectivity in Acetylation

Achieving exclusive acetylation at C2 and C3 requires meticulous control:

Byproduct Formation in Deoxygenation

Radical-mediated deoxygenation may yield undesired isomers or over-reduced products. Strategies to mitigate this include:

Anomeric Configuration Control

The α-configuration is preserved by:

-

Kinetic control : Trichloroacetimidate formation under mild conditions favors retention of the α-configuration.

-

Catalytic assistance : Trace amounts of BF3·Et2O enhance imidate formation without epimerization.

Analytical Characterization

Spectroscopic Validation

Chemical Reactions Analysis

General Reactivity of Trichloroacetimidate Glycosyl Donors

Trichloroacetimidates are widely used in glycosylation reactions due to their stability and high reactivity under mild acidic conditions. Key features include:

-

Activation Mechanism : Acidic promoters (e.g., TMSOTf, BF₃·OEt₂) protonate the trichloroacetimidate group, generating a glycosyl oxocarbenium ion intermediate, which undergoes nucleophilic attack by the acceptor alcohol .

-

Stereoselectivity : The configuration of the anomeric center (α/β) and neighboring group participation (e.g., C-2 acetyl groups) influence the stereochemical outcome .

-

Solvent Effects : Reactions are typically performed in anhydrous dichloromethane or acetonitrile to minimize hydrolysis .

Hypothetical Reaction Pathways for 2,3-Di-O-acetyl-4,6-dideoxy-α-D-glucopyranosyl Trichloroacetimidate

Based on structural analogs (e.g., tetra-O-acetyl glucopyranosyl trichloroacetimidates), the dideoxy derivative would exhibit distinct reactivity due to the absence of hydroxyl groups at C-4 and C-6:

Glycosylation with Alcohol Acceptors

Side Reactions

-

Hydrolysis : Competing hydrolysis to hemiacetal under prolonged acidic conditions .

-

Rearrangement : Potential for acetyl migration if reaction conditions are not rigorously controlled .

Comparison with Tetra-O-acetyl Analogs

Research Gaps and Limitations

-

No experimental data on glycosylation efficiency, yields, or stereoselectivity for this compound.

-

Stability under varying reaction conditions (temperature, solvent, promoter) remains uncharacterized.

Scientific Research Applications

Glycosylation Reactions

1.1 Overview of Glycosylation

Glycosylation is a fundamental reaction in carbohydrate chemistry that involves the formation of glycosidic bonds between sugars and other molecules. The use of glycosyl donors like 2,3-Di-O-acetyl-4,6-dideoxy-α-D-glucopyranosyl trichloroacetimidate allows for the efficient synthesis of complex carbohydrates.

1.2 Mechanism and Efficacy

The mechanism typically involves the activation of the anomeric carbon of the sugar moiety, allowing for nucleophilic attack by an acceptor molecule. Studies have shown that this compound can yield glycosides with high stereoselectivity and good yields when reacted with various acceptors. For instance, reactions using this donor have demonstrated excellent 1,2-trans stereoselectivity in the formation of glycosidic bonds .

Synthesis of Oligosaccharides

2.1 Case Study: Synthesis of Disaccharides

In a notable study, researchers utilized 2,3-Di-O-acetyl-4,6-dideoxy-α-D-glucopyranosyl trichloroacetimidate as a glucosyl donor to synthesize disaccharides with specific configurations. The resulting products exhibited moderate cytotoxicity and fungicidal activity, indicating potential biological applications .

2.2 Application in Natural Product Synthesis

This compound has also been employed in the total synthesis of natural products containing glucopyranosyl moieties. For example, its application facilitated the construction of 5′-O-α-D-glucopyranosyl tubercidin, showcasing its utility in synthesizing biologically relevant compounds .

Development of Glycoconjugates

3.1 Glycoconjugates for Therapeutic Applications

The ability to modify proteins and other biomolecules with carbohydrate structures has significant implications in drug development and vaccine formulation. Using 2,3-Di-O-acetyl-4,6-dideoxy-α-D-glucopyranosyl trichloroacetimidate as a donor enables the creation of glycoconjugates that can enhance immunogenicity or bioavailability of therapeutic agents .

3.2 Case Studies in Vaccine Development

Research has indicated that glycoconjugates synthesized using this compound can serve as effective vaccine candidates by presenting carbohydrate antigens to the immune system in a more recognizable form .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 2,3-Di-O-acetyl-4,6-dideoxy-a-D-glucopyranosyl trichloroacetimidate involves its role as a glycosyl donor in the synthesis of glycosides. The compound reacts with various acceptors to form glycosidic bonds, which are crucial in the formation of complex carbohydrates. The molecular targets and pathways involved in these reactions include various enzymes and catalytic systems that facilitate the formation of glycosidic bonds.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural and functional distinctions between 2,3-Di-O-acetyl-4,6-dideoxy-α-D-glucopyranosyl trichloroacetimidate and related glycosyl donors:

Stability and Deprotection

- Acetylated Derivatives: Acetyl groups are removed under mild basic conditions (e.g., NaOMe/MeOH), whereas benzyl groups require harsher methods (e.g., hydrogenolysis). The target compound’s partial acetylation simplifies deprotection workflows .

- Deoxygenated Derivatives :

4,6-Dideoxy structures resist oxidation, enhancing stability in long-term storage and reducing side reactions during glycosylation .

Research Findings and Trends

- Regioselectivity : Deoxygenation at C-4 and C-6 in the target compound enables selective glycosylation at C-3 or C-2 positions of acceptors, as seen in the synthesis of α-(1→6)-linked disaccharides .

- Biological Relevance : Similar trichloroacetimidates are pivotal in drug discovery, such as antitumor saponins and hepatoprotective agents .

- Emerging Applications: Derivatives like 2,3-Di-O-acetyl-4,6-dideoxy-α-D-glucopyranosyl trichloroacetimidate are being explored in vaccine development and bioimaging due to their tailored reactivity .

Biological Activity

2,3-Di-O-acetyl-4,6-dideoxy-α-D-glucopyranosyl trichloroacetimidate is a glycosyl donor that has garnered attention in the field of carbohydrate chemistry due to its potential applications in synthesizing complex carbohydrates and its biological activity. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique acetylated sugar structure, which enhances its reactivity in glycosylation reactions. The presence of the trichloroacetimidate group facilitates the formation of glycosidic bonds, making it a valuable reagent in carbohydrate synthesis.

Mechanisms of Biological Activity

The biological activity of 2,3-Di-O-acetyl-4,6-dideoxy-α-D-glucopyranosyl trichloroacetimidate can be attributed to several mechanisms:

- Glycosylation Reactions : The compound acts as a glycosyl donor in various glycosylation reactions. Its ability to form stable glycosidic bonds is crucial for synthesizing oligosaccharides and polysaccharides with specific biological functions .

- Stereoselectivity : Studies have shown that the stereochemical configuration of the glycosidic bonds formed using this compound is highly selective. This selectivity is essential for producing biologically active compounds that mimic natural carbohydrates .

- Biological Interactions : The synthesized glycosides exhibit interactions with biological targets such as enzymes and receptors. These interactions can lead to various biological effects, including antibacterial and antiviral activities .

Research Findings and Case Studies

Several studies have explored the biological activity of derivatives synthesized from 2,3-Di-O-acetyl-4,6-dideoxy-α-D-glucopyranosyl trichloroacetimidate:

- Antibacterial Activity : A study investigated the bactericidal properties of a derivative obtained through deacetylation of the compound. The results indicated significant antibacterial effects against specific strains of bacteria, highlighting its potential as an antimicrobial agent .

- Enzyme Inhibition : Research has demonstrated that certain glycosides derived from this compound can inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to therapeutic applications in managing diseases related to enzyme dysregulation .

Data Table: Summary of Biological Activities

Q & A

Q. What are the optimal reaction conditions for glycosylation using 2,3-Di-O-acetyl-4,6-dideoxy-α-D-glucopyranosyl trichloroacetimidate as a donor?

Glycosylation typically employs promoters like trimethylsilyl triflate (TMSOTf) or BF₃·Et₂O (0.1–0.5 equiv) in anhydrous dichloromethane or acetonitrile at −20°C to 0°C. The reaction progresses under inert atmosphere (argon/nitrogen) to prevent moisture interference. Acceptor substrates (e.g., alcohols or protected sugars) are added in stoichiometric ratios, with reaction completion monitored via TLC or LC-MS .

Q. How is the stereochemical outcome of glycosidic bonds formed with this donor characterized?

Nuclear magnetic resonance (NMR) analysis (¹H, ¹³C, and 2D HSQC/COSY) is critical. Key diagnostic signals include anomeric proton coupling constants (e.g., ): α-linkage (~3–4 Hz) vs. β-linkage (~7–8 Hz). X-ray crystallography or NOE experiments further confirm configuration. Mass spectrometry (HRMS) validates molecular weight .

Q. What protecting group strategies are compatible with this donor during oligosaccharide synthesis?

Acetyl (OAc) and benzyl (Bn) groups are common. Acetyl groups offer temporary protection and are cleaved under Zemplén conditions (NaOMe/MeOH), while benzyl groups require hydrogenolysis (H₂/Pd-C). Compatibility with silyl ethers (e.g., TBS) or benzylidene acetals depends on reaction pH and promoter strength .

Advanced Research Questions

Q. How can high β-selectivity be achieved in glycosylation reactions using this donor?

β-Selectivity is enhanced via solvent polarity (e.g., nitriles stabilize β-intermediates), low temperatures (−40°C), and neighboring group participation (e.g., C2 acetyl groups). Preactivation of the donor with TMSOTf before acceptor addition minimizes side reactions. Computational modeling (DFT) aids in predicting transition-state stabilization .

Q. How do researchers troubleshoot low yields when using sterically hindered acceptors (e.g., tertiary alcohols)?

Strategies include:

Q. What methodologies enable the synthesis of bioactive glycoconjugates (e.g., antiviral agents) using this donor?

Stepwise assembly involves:

- Core structure synthesis: Couple the donor with acceptors like 2-deoxy sugars or amino alcohols.

- Functionalization: Introduce pharmacophores (e.g., sulfates or fluorophores) via post-glycosylation modifications.

- Biological evaluation: Screen for activity against viral enzymes (e.g., neuraminidase) using SPR or fluorescence-based assays .

Q. How does this donor compare to other trichloroacetimidates (e.g., benzoylated analogs) in stereochemical control?

Compared to benzoylated donors (e.g., 2,3,4,6-tetra-O-benzoyl derivatives), acetylated donors like 2,3-Di-O-acetyl-4,6-dideoxy derivatives exhibit reduced steric bulk, favoring β-selectivity in polar solvents. However, benzoyl groups provide stronger electron-withdrawing effects, stabilizing oxocarbenium intermediates for α-selectivity in non-polar solvents .

Q. What are the key challenges in scaling up glycosylation reactions with this donor for preclinical studies?

Challenges include:

- Purification: Chromatography is impractical; switch to crystallization (e.g., using EtOAc/hexane).

- Donor stability: Store at −20°C under desiccation to prevent hydrolysis.

- Byproduct management: Optimize stoichiometry to minimize trichloroacetamide byproducts .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.